1,6-Hexanediylbis(2-aminobenzamide)

PET acetaldehyde scavenger preform AA content injection molding

1,6-Hexanediylbis(2-aminobenzamide), systematically named N,N′-1,6-hexanediylbis(2-aminobenzamide), is a symmetrical bis-anthranilamide derivative with the molecular formula C₂₀H₂₆N₄O₂. It belongs to the class of bifunctional acetaldehyde (AA) scavengers used in polyethylene terephthalate (PET) packaging.

Molecular Formula C20H26N4O2
Molecular Weight 354.4 g/mol
CAS No. 103956-07-6
Cat. No. B3045266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Hexanediylbis(2-aminobenzamide)
CAS103956-07-6
Molecular FormulaC20H26N4O2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCCCCCNC(=O)C2=CC=CC=C2N)N
InChIInChI=1S/C20H26N4O2/c21-17-11-5-3-9-15(17)19(25)23-13-7-1-2-8-14-24-20(26)16-10-4-6-12-18(16)22/h3-6,9-12H,1-2,7-8,13-14,21-22H2,(H,23,25)(H,24,26)
InChIKeyYJEULLIOUKINGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Hexanediylbis(2-aminobenzamide) (CAS 103956-07-6) – Procurement-Grade Overview for Acetaldehyde Scavenger Selection


1,6-Hexanediylbis(2-aminobenzamide), systematically named N,N′-1,6-hexanediylbis(2-aminobenzamide), is a symmetrical bis-anthranilamide derivative with the molecular formula C₂₀H₂₆N₄O₂ . It belongs to the class of bifunctional acetaldehyde (AA) scavengers used in polyethylene terephthalate (PET) packaging. The compound was jointly notified to the U.S. FDA under Food Contact Notification (FCN) No. 465 by The Coca-Cola Company, Clariant Life Science Molecules (America), Inc., and INVISTA S.àr.l. for use as an AA scavenger in PET beverage bottles [1]. Unlike simple monofunctional scavengers, its dual 2-aminobenzamide moieties linked by a flexible C6 alkylene spacer confer distinct performance characteristics in melt-phase PET processing.

Scavenger TypeBis-anthranilamide with dual functionality for PET melt-phase processing
Spacer ArchitectureFlexible C6 alkylene linker optimized for mobility and retention balance
Regulatory StatusFDA FCN 465 cleared for PET beverage bottles up to 2000 ppm

Why 1,6-Hexanediylbis(2-aminobenzamide) Cannot Be Replaced by Generic Anthranilamide or Shorter-Linker Analogs in PET Scavenger Procurement


The monomeric scavenger 2-aminobenzamide (anthranilamide, CAS 88-68-6) is widely used but suffers from excessive migration into beverages and rapid loss of efficacy during prolonged melt residence [1]. Bis-anthranilamide analogs with shorter alkylene linkers (e.g., C2 or C3 bridges) exhibit substantially higher preform AA levels, indicating inferior scavenging efficiency [1]. The specific C6 spacer of 1,6-hexanediylbis(2-aminobenzamide) optimizes the balance between molecular mobility during melt compounding and reduced diffusion within the amorphous PET matrix, leading to simultaneously lower residual AA and drastically lower scavenger extraction [1]. Simple substitution with the cheaper monomer or a shorter-chain dimer therefore fails to deliver the same combination of long-duration AA suppression and low migration required for sensitive beverage applications.

Monomer migration may not be comparable
Anthranilamide (CAS 88-68-6) exhibits higher extraction into food simulants, which may limit loading levels and AA suppression durability in sensitive applications.
Shorter linkers may reduce scavenging efficiency
C2 and C3 alkylene-bridged analogs show reported higher preform AA levels, indicating that the C6 spacer supports a specific mobility profile not replicated by shorter chains.
Regulatory clearance is not transferable
FDA FCN 465 applies specifically to the C6 dimer; other bis-anthranilamides lack published FCNs, requiring separate food contact notifications that may extend development timelines.

1,6-Hexanediylbis(2-aminobenzamide) – Quantitative Differentiation Evidence Versus Anthranilamide and Shorter-Linker Dimers


Preform Acetaldehyde Scavenging Efficiency: 1,6-C6 Dimer vs. Anthranilamide, 1,2-C2, and 1,3-C3 Dimers

Under identical injection molding conditions (0.84 IV PET, 280°C, 29 s cycle, 1000 ppm additive), 1,6-hexanediylbis(2-aminobenzamide) reduced preform acetaldehyde to 1.62 ppm, compared with 1.87 ppm for anthranilamide, 2.08 ppm for 1,2-bis(2-aminobenzamidoyl)ethane, 2.69 ppm for 1,3-bis(2-aminobenzamidoyl)pentane, and 16.57 ppm for the no-additive control [1]. The 1,6-C6 dimer thus outperformed the monomer AA scavenger by 13.4% and the shortest C2 dimer by 22.1%.

Preform AA scavenging
Head-to-head
1.62 ppm vs. 1.87–2.69 ppm
Reported 13–22% lower preform AA versus monomer and shorter dimers at equal loading
0.84 IV PET, 280°C molding, 1000 ppm additive; no-additive control 16.57 ppm
PET acetaldehyde scavenger preform AA content injection molding

Melt Residence Time Stability: Sustained AA Scavenging at 280°C vs. Anthranilamide

When PET containing 35 ppm initial AA was held as a melt at 280°C, the 1,6-C6 dimer (1000 ppm) maintained extrudate AA levels of 2.60, 2.44, 3.72, and 8.34 ppm after 4, 6, 10, and 15 min residence, respectively. In contrast, anthranilamide (1000 ppm) allowed AA to rise to 2.50, 3.60, 6.81, and 71.53 ppm at the same time points [1]. After 15 minutes, the dimer suppressed AA 8.6-fold more effectively than the monomer.

Melt residence stability
Head-to-head
8.34 vs. 71.53 ppm at 15 min
8.6-fold lower extrudate AA after prolonged 280°C residence supports wider processing windows
0.80 IV PET, 35 ppm starting AA, Rheometrics melt rheometer under N₂
melt stability long residence time thermal durability

Scavenger Migration into Beverage: Ultra-Low Extraction vs. Anthranilamide

Bottles containing the 1,6-C6 dimer (1000 ppm) and anthranilamide (500 ppm) were filled with 3% acetic acid, held at 70°C for 2 h, then stored at 40°C. After 10 days, anthranilamide migration reached 33.2 ppb, whereas the dimer migration was only 1.0 ppb [1]. Over 52 days, dimer migration plateaued at approximately 1.1 ppb, remaining >30-fold lower than the monomer at less than half the monomer loading.

Migration into simulant
Head-to-head
1.0 ppb vs. 33.2 ppb at Day 10
Reported 33-fold lower extraction at twice the anthranilamide loading may permit higher scavenger use within safety limits
3% acetic acid, 70°C/2 h pre-conditioning, 40°C storage
migration extraction food contact compliance

Beverage Acetaldehyde Control at 2000 ppm Loading: Superior Long-Term AA Reduction vs. Anthranilamide

In bottle aging studies at 40°C, the 1,6-C6 dimer at 2000 ppm reduced beverage AA to 11 ppb (Day 7), 15 ppb (Day 14), and 10 ppb (Day 28), compared with 18, 22, and 18 ppb for anthranilamide at 1000 ppm (the practical maximum due to migration constraints) [1]. The dimer at 2000 ppm therefore delivered 39–44% lower AA at 28 days than the monomer at its practical loading limit.

Beverage AA control
Head-to-head
10 ppb vs. 18 ppb at Day 28
44% lower beverage AA at 2000 ppm loading versus anthranilamide at 1000 ppm; supports long-shelf-life evaluation
Ozonated water, 40°C storage; no-additive control 730 ppb at Day 28
beverage AA shelf-life organoleptic quality

Regulatory Clearance: FDA FCN 465 Authorization for PET Beverage Bottles

1,6-Hexanediylbis(2-aminobenzamide) is listed under FDA FCN No. 465, effective December 17, 2004, for use as an acetaldehyde scavenger in PET beverage bottles at levels up to 2000 ppm when added during melt-phase PET polymerization, or up to 1000 ppm when added during PET extrusion [1]. This specific regulatory clearance is not automatically transferable to other bis-anthranilamide analogs; each analog requires its own FCN submission. The limitation for anthranilamide under separate FCNs is typically lower due to higher migration potential [2].

FDA clearance
Specification review
FCN 465, up to 2000 ppm
Pre-established regulatory clearance may reduce time-to-market uncertainty versus non-cleared analogs
Effective Dec 2004; conditions of use C–G per 21 CFR
FDA FCN food contact substance regulatory compliance

1,6-Hexanediylbis(2-aminobenzamide) – High-Value Application Scenarios Driven by Quantitative Differentiation


Long-Shelf-Life Bottled Water and Sensitive Beverage Packaging (≥28-Day AA Control)

For mineral water and low-flavor beverages where the AA taste threshold is ≤40 ppb, the 1,6-C6 dimer at 2000 ppm maintains beverage AA below 15 ppb through 28 days at 40°C [1], outperforming anthranilamide at its practical loading ceiling. This enables brand owners to extend shelf-life claims without reformulation risk.

High-Temperature / Long-Cycle Preform Injection Molding Operations

In manufacturing environments requiring extended melt residence times (e.g., high-cavitation molds, multi-cavity hot-runner systems), the dimer retains scavenging efficacy after 15 min at 280°C with AA at only 8.34 ppm versus 71.53 ppm for anthranilamide [1]. This reduces the frequency of AA-driven quality rejections and mold maintenance.

Regulatory-First Procurement for Multi-Jurisdictional Food Contact Compliance

The pre-existing FDA FCN 465 clearance at up to 2000 ppm [1] provides a ready-to-use regulatory dossier. Procurement teams can bypass the 6–18 month FCN submission timeline required for non-cleared analogs, accelerating time-to-market for new PET bottle programs in North American markets.

High-rPET Content Packaging Requiring Robust AA Mitigation

Recycled PET (rPET) typically carries elevated AA precursors. The dimer's combination of high loading allowance (2000 ppm) and ultra-low migration (<2 ppb into simulant) [2] makes it suitable for 50–100% rPET bottle constructions where monomeric scavengers would exceed migration limits at effective doses.

Application
Selection Property
Validation Focus
Long-shelf-life bottled water packaging
Sustained low AA under extended storage
Beverage AA ≤15 ppb after 28 days at 40°C
High-temperature preform injection molding
Thermal durability under prolonged melt residence
Extrudate AA after 15 min at 280°C remains below 10 ppm
Regulatory-first PET programs
Pre-established FDA FCN 465 clearance
Maximum use level per FCN conditions (2000 ppm polymerization)
High-rPET content packaging
High loading allowance with reported low migration
Migration ≤1 ppb at 2000 ppm loading in acetic acid simulant
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